molecular formula C13H23N5O2 B2593724 6-(tert-butyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 899737-10-1

6-(tert-butyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2593724
CAS No.: 899737-10-1
M. Wt: 281.36
InChI Key: OMEOPTXVHJAUBM-UHFFFAOYSA-N
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Description

6-(tert-butyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, a morpholinoethyl group, and an amino group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through nucleophilic substitution reactions, where the morpholine ring is reacted with an appropriate alkylating agent.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and morpholinoethyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazine ring or the substituents, potentially leading to the formation of reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or oxidized derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

6-(tert-butyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-(tert-butyl)-3-amino-1,2,4-triazin-5(4H)-one: Lacks the morpholinoethyl group, which may affect its chemical properties and applications.

    6-(tert-butyl)-3-((2-piperidinoethyl)amino)-1,2,4-triazin-5(4H)-one:

    6-(tert-butyl)-3-((2-dimethylaminoethyl)amino)-1,2,4-triazin-5(4H)-one: Features a dimethylaminoethyl group, which may influence its biological activity and chemical behavior.

Uniqueness

The presence of the morpholinoethyl group in 6-(tert-butyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-tert-butyl-3-(2-morpholin-4-ylethylamino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)10-11(19)15-12(17-16-10)14-4-5-18-6-8-20-9-7-18/h4-9H2,1-3H3,(H2,14,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEOPTXVHJAUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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